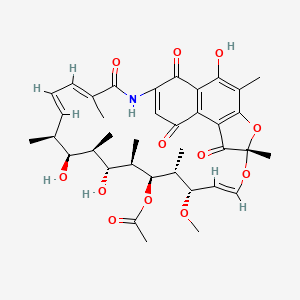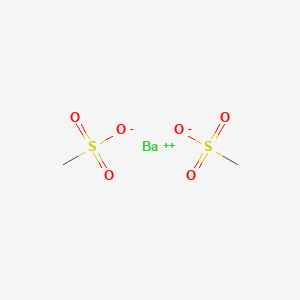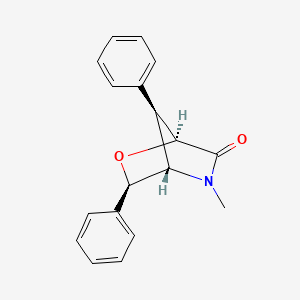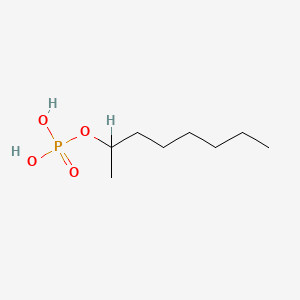
2-Octanol, dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl acid phosphate, [corrosive liquid] appears as a liquid. May severely irritate skin, eyes,and mucous membranes.
Applications De Recherche Scientifique
Synthesis of Organic Compounds
2-Octanol, dihydrogen phosphate, plays a significant role in organic synthesis. For instance, Mitsunobu and Eguchi (1971) demonstrated the use of 2-octanol in the formation of alkyl dihydrogen phosphates, a key step in the preparation of carboxylic esters and phosphoric esters (Mitsunobu & Eguchi, 1971).
Catalyst in Synthesis
Shirini, Langarudi, and Daneshvar (2017) explored a new ionic liquid containing dihydrogen phosphate for catalyzing the synthesis of biologically active compounds, highlighting the potential of dihydrogen phosphates in facilitating chemical reactions (Shirini, Langarudi, & Daneshvar, 2017).
Anion Receptors
Anzenbacher et al. (2000) described the use of dihydrogen phosphate anions as neutral anion receptors in supramolecular chemistry. They found that these receptors exhibit enhanced affinity for certain anions, such as dihydrogen phosphate (Anzenbacher et al., 2000).
Fluorescent Sensors
Zhang et al. (2014) reviewed the progress in developing H2PO4− fluorescent sensors based on organic scaffolds. These sensors are significant in supramolecular chemistry and life sciences for the sensitive detection of dihydrogen phosphate (Zhang et al., 2014).
Anticorrosive Applications
Jadhav, Holkar, and Pinjari (2018) investigated the use of octanol-modified zinc phosphate nanoparticles as an anticorrosive agent. This work underscores the potential of dihydrogen phosphate derivatives in materials science and corrosion protection (Jadhav, Holkar, & Pinjari, 2018).
Partition Coefficients in Chromatography
Renberg, Sundström, and Sundh-Nygård (1980) evaluated the use of reversed phase thin layer chromatography for determining the partition coefficients of various chemicals, including phosphate esters. This highlights the role of dihydrogen phosphate in analytical chemistry (Renberg, Sundström, & Sundh-Nygård, 1980).
Propriétés
Numéro CAS |
10353-73-8 |
|---|---|
Formule moléculaire |
C8H19O4P |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
octan-2-yl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P/c1-3-4-5-6-7-8(2)12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) |
Clé InChI |
STMLQIACVZOCHU-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)OP(=O)(O)O |
SMILES canonique |
CCCCCCC(C)OP(=O)(O)O |
Autres numéros CAS |
10353-73-8 |
Description physique |
Isooctyl acid phosphate, [corrosive liquid] appears as a liquid. May severely irritate skin, eyes,and mucous membranes. |
Synonymes |
IOAP isooctyl acid phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1253617.png)
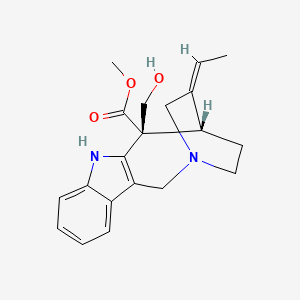
![3-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1253619.png)


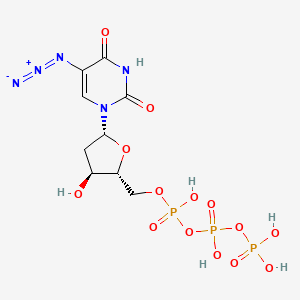


![(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1253629.png)
